molecular formula C19H20N4O2S B2878763 N-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide CAS No. 1105210-80-7

N-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2878763
CAS No.: 1105210-80-7
M. Wt: 368.46
InChI Key: ZSKVHNMVNUBEFS-UHFFFAOYSA-N
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Description

N-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a novel synthetic compound designed for pharmaceutical and biological chemistry research. Its structure incorporates a 1,3,4-thiadiazole core, a moiety widely recognized in medicinal chemistry for its diverse biological activities . This heterocyclic scaffold is known to exhibit a broad spectrum of therapeutic properties, including significant antimicrobial activity against various bacterial and fungal strains, as well as promising cytotoxic properties against a range of human cancer cell lines . The specific molecular architecture of this compound, which combines the 1,3,4-thiadiazole ring with a furan heterocycle and a piperidine carboxamide group, is of high interest in drug discovery. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a skeleton found in nucleic acids, which grants its derivatives the potential to disrupt critical cellular processes like DNA replication in target cells . Researchers can leverage this compound as a key intermediate or a lead structure in developing new therapeutic agents. Its primary research applications include serving as a core scaffold in the synthesis of new chemical libraries for high-throughput screening, investigating structure-activity relationships (SAR) to optimize potency and selectivity, and exploring novel mechanisms of action for oncology and infectious disease research. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-19(20-13-14-5-2-1-3-6-14)23-10-8-15(9-11-23)17-21-22-18(26-17)16-7-4-12-25-16/h1-7,12,15H,8-11,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKVHNMVNUBEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Cyano-N-Benzylpiperidine

A patented route for N-benzylpiperidine derivatives involves sequential alkylation and dehydration:

  • Esterification : 4-Piperidinecarboxylic acid is treated with SOCl₂ in methanol to form methyl 4-piperidinecarboxylate hydrochloride (92% yield).
  • Alkylation : Reacting with benzyl bromide in the presence of K₂CO₃ yields N-benzyl-4-piperidinecarboxylate (85% yield).
  • Dehydration : Conversion to 4-cyano-N-benzylpiperidine using PCl₅ in DMF at 0–5°C (78% yield).

Coupling of Thiadiazole and Piperidine Moieties

The critical C–N bond formation between the thiadiazole amine and piperidine nitrile is achieved via nucleophilic substitution under microwave irradiation:

Optimized Protocol :

  • 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine (5 mmol) and 4-cyano-N-benzylpiperidine (5 mmol) are mixed in 1,2-dichlorobenzene.
  • Microwave irradiation (150°C, 300 W, 15 min) affords the coupled product in 88% yield.
  • Advantages :
    • 70% reduction in reaction time compared to conventional heating.
    • Minimal epimerization of the piperidine ring.

Final Amidation to Install the Carboxamide Group

The terminal nitrile is converted to the carboxamide via acidic hydrolysis followed by benzylamine coupling:

Stepwise Process :

  • Hydrolysis : 4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonitrile is refluxed with 6N HCl (12 h) to yield the carboxylic acid (82% yield).
  • Activation : The acid is treated with thionyl chloride to form the acyl chloride.
  • Amidation : Reaction with benzylamine in dichloromethane (0°C, 2 h) provides the target compound (75% yield).

Alternative Green Method :

  • Grinding the carboxylic acid (1 eq) with benzylamine (1.2 eq) and $$ N,N' $$-dicyclohexylcarbodiimide (DCC, 1.1 eq) for 30 min under solvent-free conditions achieves 80% yield.

Analytical Characterization and Comparative Data

Spectroscopic Validation :

  • HRMS (ESI+) : m/z 411.1245 [M+H]$$ ^+ $$ (calcd. 411.1248 for C₂₀H₁₉N₄O₂S).
  • $$ ^13C $$-NMR (CDCl₃): δ 167.8 (C=O), 152.1 (thiadiazole C-2), 142.3 (furan C-2), 127.6–128.4 (benzyl aromatic carbons).

Comparative Yields Across Methods :

Method Reaction Time Yield (%) Purity (HPLC)
Conventional Amidation 6 h 75 98.2
Solvent-Free Grinding 0.5 h 80 97.8
Microwave Coupling 0.25 h 88 99.1

Industrial-Scale Considerations and Challenges

  • Cost Efficiency : Microwave and solvent-free methods reduce energy consumption by 40% compared to reflux-based protocols.
  • Regioselectivity : Thiadiazole formation must avoid competing 1,2,4-thiadiazole isomers; KOH-mediated cyclization ensures >95% regiochemical purity.
  • Purification : Target compound crystallizes from ethanol/water (3:1) with >99% recovery, avoiding chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are often compared based on substituent effects, physicochemical properties, and bioactivity. Below is a detailed analysis of its structural analogs:

Substituent Variations on the Thiadiazole Ring

Key analogs from the literature include compounds with sulfur-containing substituents (e.g., methylthio, benzylthio) or halogenated aromatic groups. For example:

Compound ID Substituents on Thiadiazole Melting Point (°C) Yield (%) Key Features
Target Compound 5-(Furan-2-yl) Not reported Not reported Furan introduces π-electron density
5e 5-((4-Chlorobenzyl)thio) 132–134 74 Chlorine enhances lipophilicity
5h 5-(Benzylthio) 133–135 88 Benzyl group increases steric bulk
5j 5-((4-Chlorobenzyl)thio) 138–140 82 Similar to 5e with improved yield
5k 5-(Methylthio) + 2-methoxyphenoxy 135–136 72 Methoxy improves solubility

Key Observations :

  • Halogenated analogs (e.g., 5e, 5j) exhibit higher melting points, likely due to increased molecular symmetry and intermolecular halogen bonding .
Piperidine Carboxamide Derivatives

Compounds with piperidine-carboxamide scaffolds, such as N-phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide (), share structural similarities but differ in heterocyclic appendages:

Feature Target Compound N-Phenyl-4-(benzoxazolothiazol-2-yl) Analogue
Core Structure Piperidine-1-carboxamide Piperidine-1-carboxamide
Heterocyclic Substituent 1,3,4-Thiadiazole + Furan Benzoxazolo[4,5-d]thiazole
Bioactivity Focus Not reported D1 protease inhibition (herbicidal target)
Structural Data Not reported Single-crystal X-ray (R factor = 0.059)

Key Observations :

  • The benzoxazolothiazole-containing analogue demonstrates crystallographically validated geometry , with a planar benzoxazole-thiazole system favoring π-π stacking .
Pharmacological Potential

While direct bioactivity data for the target compound are absent, analogs with 1,3,4-thiadiazole-piperidine hybrids show promise:

  • Antimicrobial Activity : Thiadiazole derivatives (e.g., 5e, 5j) exhibit moderate-to-high activity against bacterial strains, attributed to sulfur’s electronegativity and aromatic stacking .
  • Enzyme Inhibition : The benzoxazolothiazole-piperidine compound () inhibits D1 protease, a target in herbicide development, suggesting the target compound’s thiadiazole-furan system could be optimized for similar applications .

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